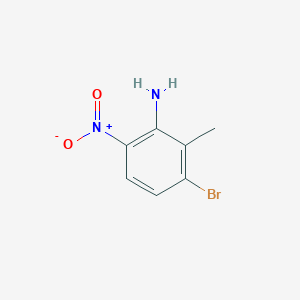

3-Bromo-2-methyl-6-nitroaniline

Übersicht

Beschreibung

3-Bromo-2-methyl-6-nitroaniline is an organic compound with the molecular formula C7H7BrN2O2 . It has a molecular weight of 231.05 g/mol . This compound is used as an important organic intermediate (building block) to synthesize substituted aniline products .

Synthesis Analysis

The synthesis of anilines like this compound typically involves several steps . The process may start with a nitration, followed by a conversion from the nitro group to an amine, and finally a bromination . The nitro group is meta directing, which means that the first step needs to be the nitration and not the bromination .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromo group, a methyl group, and a nitroaniline group . The InChI key for this compound is QZONGSDRDXYLDS-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 231.05 g/mol . Other properties such as boiling point, melting point, and density are not specified in the search results .Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

Research on similar compounds, such as 2-methyl-6-nitroaniline, provides insights into the structural and theoretical analysis of nitroaniline salts. These analyses include the study of crystal structures, hydrogen bonding patterns, and vibrational spectra. Such research contributes to understanding the interactions at the molecular level, which is crucial for developing new materials and chemicals (Medviediev & Daszkiewicz, 2021).

Synthesis and Chemical Transformation

Studies have shown the synthesis and transformation of compounds related to 3-Bromo-2-methyl-6-nitroaniline. For instance, reactions involving nitroaniline derivatives lead to the formation of various organic compounds, which are essential in the field of organic chemistry and pharmaceuticals (Peterson & Tolman, 1977).

Role in Chemical Reactions

Research demonstrates the use of bromo- and nitroaniline derivatives in various chemical reactions, such as in the Skraup-type synthesis. These studies highlight the versatility of such compounds in synthesizing other complex organic structures, which is significant for developing new drugs and materials (Lamberth et al., 2014).

Eigenschaften

IUPAC Name |

3-bromo-2-methyl-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZONGSDRDXYLDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735474 | |

| Record name | 3-Bromo-2-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860751-71-9 | |

| Record name | 3-Bromo-2-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

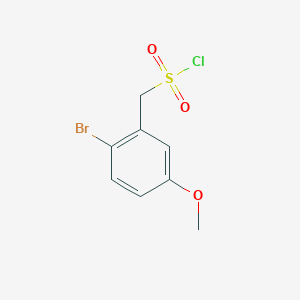

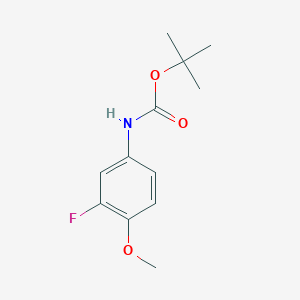

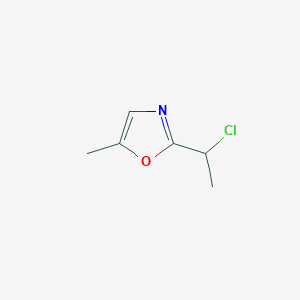

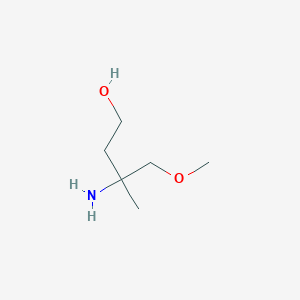

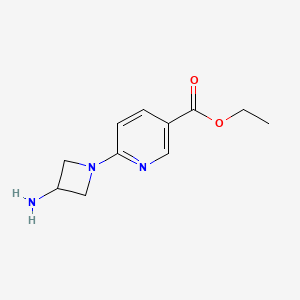

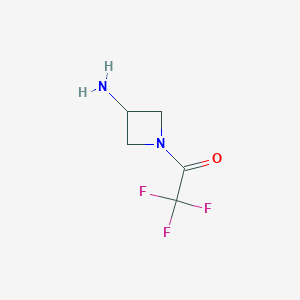

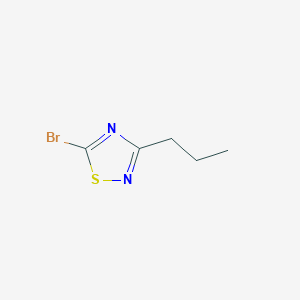

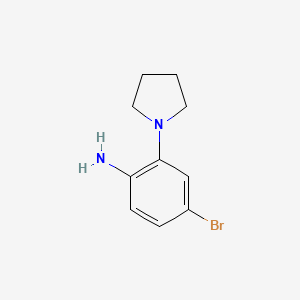

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine](/img/structure/B1376176.png)

![2-[1-(5-bromo-2-methylphenyl)-N-methylformamido]acetic acid](/img/structure/B1376178.png)

![3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one](/img/structure/B1376184.png)